molecular formula C3H8N2OS2 B2982452 [Dimethyl(oxo)-lambda6-sulfanylidene]thiourea CAS No. 2172288-15-0

[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea

Cat. No.: B2982452
CAS No.: 2172288-15-0
M. Wt: 152.23
InChI Key: WMFCCRQOYSIXSP-UHFFFAOYSA-N
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Description

“[Dimethyl(oxo)-lambda6-sulfanylidene]thiourea” is a chemical compound with the CAS Number: 2172288-15-0. It has a molecular weight of 152.24 and its IUPAC name is N-carbamothioyl-S-methylmethanesulfinamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C3H8N2OS2/c1-8(2,6)5-3(4)7/h1H2,2H3,(H3,4,5,6,7) .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Contact and Photocontact Sensitivity

Thiourea derivatives, including dimethylthiourea, have been identified as allergens causing contact dermatitis, particularly among individuals exposed to diazo-sensitized paper or adhesive tape. This highlights the occupational health considerations related to the use of these compounds in industrial settings (Dooms-Goossens et al., 1987).

Gold Leaching in Mining

Research has explored the use of thiourea, including its derivatives, as an alternative to cyanide for the extraction of gold from ore. Thiourea has been found to be a potential complexing reagent that could offer a less toxic and environmentally damaging method for gold leaching, demonstrating the compound's utility in mineral processing and extractive metallurgy (Li & Miller, 2006).

Chemosensing Applications

Thiourea and its derivatives have been utilized in the development of highly sensitive and selective chemosensors. These chemosensors are capable of detecting a variety of anions and neutral analytes in environmental, biological, and agricultural samples, showcasing the versatility of thiourea derivatives in analytical chemistry (Al-Saidi & Khan, 2022).

Photocatalytic Oxidation

The photocatalytic treatment of sulfur compounds, such as dimethyl sulfide, has been investigated for air purification purposes. Thiourea derivatives play a role in these processes by participating in the oxidation of reduced sulfur compounds, thereby mitigating their malodorous effects in industrial and water treatment plants (Cantau et al., 2007).

Medicinal and Biological Roles

Intracellular concentrations of dimethyl sulfoxide (DMSO), related to thiourea, have been found to exceed those of other sulfur compounds in marine environments, suggesting a potential biological role for DMSO. This could include functions as a cryoprotectant, osmoregulator, electrolyte modifier, and free-radical scavenger, indicating the complex biological significance of thiourea derivatives and related compounds (Lee & de Mora, 1999).

Properties

IUPAC Name

[dimethyl(oxo)-λ6-sulfanylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2OS2/c1-8(2,6)5-3(4)7/h1-2H3,(H2,4,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFCCRQOYSIXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC(=S)N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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